1'-Methylspiro[chroman-2,4'-piperidin]-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)10-12(15)11-4-2-3-5-13(11)17-14/h2-5,12H,6-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMQOWLLXKURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methylspiro Chroman 2,4 Piperidin 4 Amine and Its Derivatives
Strategies for Constructing the Spiro[chroman-2,4'-piperidine] (B174295) Scaffold
The formation of the characteristic spiro[chroman-2,4'-piperidine] system is the foundational step in the synthesis of the target compound and its derivatives. Various methodologies have been developed to efficiently construct this intricate three-dimensional architecture.
Condensation and Cyclization Approaches
A prevalent and effective method for assembling the spiro[chroman-2,4'-piperidine] scaffold is through condensation and subsequent cyclization reactions. A notable example is the Kabbe condensation, which has been successfully utilized in the synthesis of spirochromanone derivatives. researchgate.net This reaction typically involves the condensation of a 2-hydroxyacetophenone (B1195853) with a cyclic ketoamide, such as 1-methyl-4-piperidone, in the presence of a secondary amine catalyst like pyrrolidine. researchgate.net The reaction proceeds through a series of steps, including an aldol-type condensation and a Michael addition, to form the spirocyclic system.
Another approach involves the acid-catalyzed condensation of phenolic compounds with other suitable precursors. For instance, substituted spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones have been synthesized via the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol (B1680541), 2-methylresorcinol, and pyrogallol (B1678534). mdpi.com The choice of acid catalyst, such as methanesulfonic acid versus toluenesulfonic acid, and the solvent conditions can influence the stereoselectivity of the reaction, allowing for the isolation of diastereomerically pure products. mdpi.com While not directly forming the piperidine (B6355638) ring, this highlights the utility of condensation-cyclization strategies in building complex spiro-chromane systems.
A catalyst-free tandem condensation, 1,5-hydride transfer, and cyclization process has also been developed for the construction of related spiro[benzoquinolizidine-chromanones]. This method demonstrates high atom- and step-economy, proceeding under mild conditions to afford polycyclic spiro compounds in high yields and with excellent diastereoselectivities. Although applied to a different piperidine-containing system, the underlying principles of this tandem reaction could potentially be adapted for the synthesis of the spiro[chroman-2,4'-piperidine] scaffold.
Derivatization from Spiro[chromane-2,4'-piperidin]-4(3H)-one Precursors
A common and versatile strategy for accessing a wide range of spiro[chroman-2,4'-piperidine] derivatives, including the target 4-amine compound, involves the derivatization of a spiro[chromane-2,4'-piperidin]-4(3H)-one precursor. This ketone intermediate serves as a key building block for introducing functionality at the 4-position of the chromane (B1220400) ring.
The synthesis of the spiro[chromane-2,4'-piperidin]-4(3H)-one precursor itself can be achieved through methods like the Kabbe condensation mentioned earlier. Once obtained, the ketone functionality can be readily transformed into various other groups. For example, reductive amination of the ketone can be employed to introduce the 4-amine group, leading to the synthesis of 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine. This transformation typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.
The versatility of the spiro[chromane-2,4'-piperidin]-4(3H)-one precursor allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The ketone can be subjected to a variety of other chemical transformations, such as reduction to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and Wittig reactions to form alkenes.
Specific Synthetic Routes to this compound Analogues
Starting from the 1'-methylspiro[chroman-2,4'-piperidin]-4-one precursor, various analogues of the target amine can be synthesized, including hydrazono and Schiff base derivatives. These modifications at the 4-position of the chromane ring can significantly impact the biological activity of the molecule.
Synthesis of 4-Hydrazono Derivatives
The synthesis of 4-hydrazono derivatives of 1'-methylspiro[chroman-2,4'-piperidine] is achieved through the condensation reaction of 1'-methylspiro[chroman-2,4'-piperidin]-4-one with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. This reaction typically proceeds under mild conditions, often with acid catalysis, to afford the corresponding hydrazone in good yield. For example, the reaction of the ketone precursor with hydrazine hydrate yields (E)-4-hydrazono-1′-methylspiro[chroman-2,4′-piperidine].
Further derivatization of the hydrazono group can lead to a wider range of analogues. For instance, the hydrazone can react with various aldehydes and ketones to form azines or with isocyanates to produce semicarbazones.
Preparation of Schiff Base Analogues
Schiff base analogues of this compound are synthesized by the condensation of the primary amine with various aldehydes or ketones. This reaction, which forms an imine or azomethine group, is a straightforward and widely used method for modifying primary amines. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.
The diverse range of commercially available aldehydes and ketones allows for the preparation of a large library of Schiff base analogues with different steric and electronic properties. This is particularly useful for exploring the SAR of this class of compounds. The stability of the resulting Schiff base can vary depending on the nature of the aldehyde or ketone used, with aromatic aldehydes generally forming more stable derivatives.
Strategic Functionalization on the Chromane and Piperidine Rings
To further explore the chemical space and optimize the biological activity of the spiro[chroman-2,4'-piperidine] scaffold, strategic functionalization of both the chromane and piperidine rings is crucial. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its interaction with biological targets.
On the piperidine ring, the secondary amine nitrogen provides a convenient handle for functionalization. N-alkylation can be achieved by reacting the spiro[chroman-2,4'-piperidine] core with various alkyl halides or through reductive amination with aldehydes and ketones. This allows for the introduction of a wide range of alkyl and substituted alkyl groups. Furthermore, N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents on the piperidine nitrogen, providing access to a different set of analogues. The synthesis of N-acyl/aroyl derivatives is also a common strategy, achieved by reacting the free amine with acid chlorides or anhydrides. researchgate.net
The chromane ring offers several positions for functionalization, primarily on the aromatic portion. Electrophilic aromatic substitution reactions can be used to introduce substituents such as halogens (e.g., chlorine, bromine), nitro groups, and acyl groups. The position of substitution will be directed by the existing oxygen atom and any other substituents on the aromatic ring. For example, the synthesis of derivatives with substituents on the fused phenyl ring has been explored. researchgate.net The synthesis of halogenated and methoxy-substituted spiro[chroman-2,4'-piperidine] derivatives has been reported, highlighting the feasibility of modifying the electronic properties of the chromane moiety. These functional groups can serve as handles for further synthetic transformations, such as cross-coupling reactions, to build more complex molecules.
Molecular Mechanisms of Action and Pharmacological Target Identification
Elucidation of Molecular Pathways Modulated by Spiro[chromane-2,4'-piperidine] Derivatives
Derivatives of the spiro[chromane-2,4'-piperidine] framework have been shown to modulate several key molecular pathways, indicating their therapeutic potential across a variety of diseases. Research has identified these compounds as potent agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. Furthermore, certain derivatives have been developed as histone deacetylase (HDAC) inhibitors, a major class of anti-cancer agents. researchgate.net
In the realm of oncology, these compounds have been evaluated as cytotoxic agents against human cancer cell lines, including breast carcinoma (MCF-7), ovarian cancer (A2780), and colorectal adenocarcinoma (HT-29). researchgate.net Mechanistic studies on active compounds revealed the induction of apoptosis and cell cycle arrest, pointing to the modulation of pathways controlling cell death and proliferation. researchgate.net The versatility of this chemical backbone has also led to its investigation in therapies for inflammation, obesity, hypertension, and infectious diseases like malaria and tuberculosis. bepls.comresearchgate.net
Enzyme Inhibition Profiling
The spiro[chromane-2,4'-piperidine] core has been integral to the design of various enzyme inhibitors.
Acetyl-CoA Carboxylase Inhibition
A number of spiro[chroman-2,4'-piperidin]-4-one derivatives have been specifically designed and synthesized as inhibitors of acetyl-CoA carboxylase (ACC). researchgate.net In vitro evaluations have demonstrated that several of these compounds exhibit ACC inhibitory activity in the low nanomolar range. researchgate.net ACC is a critical enzyme in the biosynthesis of fatty acids, making its inhibition a key strategy for therapeutic intervention in metabolic diseases.
Tyrosine Kinase Inhibition (e.g., EGFR/HER2)
Based on the available research, there is no specific information detailing the activity of spiro[chromane-2,4'-piperidine] derivatives as inhibitors of tyrosine kinases such as EGFR or HER2. While related heterocyclic compounds have been investigated for these targets, data directly linking this specific spirocyclic scaffold to EGFR/HER2 inhibition is not presently available. nih.gov
DNA Topoisomerase IV Inhibition
Current scientific literature does not provide evidence for the inhibition of DNA Topoisomerase IV by compounds featuring the spiro[chromane-2,4'-piperidine] scaffold. Research into topoisomerase poisons has focused on other chemical classes, such as certain piperidine-based curcumin mimics that target topoisomerase IIα, but a direct link to the spiro[chromane-2,4'-piperidine] structure and Topoisomerase IV has not been established. nih.govembopress.org
Receptor and Ion Channel Modulation
G-Protein Coupled Receptor 119 (GPR119) Agonism
A significant area of research has been the development of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable agonists for the G-protein-coupled receptor 119 (GPR119). nih.gov GPR119 is a promising therapeutic target for type 2 diabetes. The design of these agonists often utilizes a conformational restriction in the molecule to enhance activity. nih.gov An extensive structure-activity relationship (SAR) study led to the identification of highly potent candidates. nih.gov
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
|---|---|---|
| Lead Compound 11 | 369 | 82 |
| (R)-29 | 54 | 181 |
The defining structural features of the most active series include a terminal bulky substituent (such as a benzyl group) and a methylene linker between the sulfonyl and phenyl groups in the "head" moiety of the molecule, combined with the spiro-type scaffold. nih.gov The optimized candidate, (R)-29, demonstrated the ability to reduce glucose excursion in an in vivo oral glucose-tolerance test in mice. nih.gov
Sodium Channel Modulation
Voltage-gated sodium channels (NaV) are essential for the initiation and propagation of electrical signals in excitable cells, such as neurons. Their role in pain signaling has made them a critical target for the development of novel analgesics. Research into spirocyclic compounds has identified their potential as modulators of these ion channels. Patent literature discloses chroman spirocyclic piperidine (B6355638) amide derivatives as inhibitors of voltage-gated sodium channels. google.comgoogleapis.com These compounds are designed to treat conditions where pain persists beyond its usefulness, such as chronic and neuropathic pain, by reducing NaV currents to decrease or prevent neural signaling. google.comgoogleapis.comgoogle.com While the broader class of spiro[chroman-2,4'-piperidine] (B174295) amides has been identified as NaV inhibitors, specific data on the 4-amine derivative remains an area for further investigation.
Interactions with Cellular Components and Processes
Disruption of Bacterial Membrane Potential and Macromolecular Biosynthesis
The rise of multidrug-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Derivatives of the spiro[chromanone-2,4'-piperidine]-4-one scaffold have emerged as promising candidates that target bacterial fatty acid synthesis. google.com The antimicrobial action of these compounds is linked to their ability to disrupt the integrity of the bacterial cell membrane. google.com
One study demonstrated that a lead compound, B14, from a series of 58 novel spirochromanone derivatives, effectively decreased the lipid content of the cell membrane and increased its permeability. google.com This disruption of membrane lipid homeostasis is a key aspect of its bactericidal activity. Furthermore, the compound was found to interfere with the biosynthesis of macromolecules by altering the mRNA expression levels of genes crucial to the fatty acid synthesis pathway, including ACC, ACP, and various Fab family genes. google.com The inherent phenolic groups within the chromane (B1220400) structure are also thought to contribute to the disruption of microbial membranes, leading to cell death.
Tubulin Polymerization Inhibition
Tubulin polymerization is a critical process in the formation of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Agents that interfere with this process are potent anticancer therapeutics. Within the broader class of spirochromane compounds, a hydrazine (B178648) carboxamide derivative has been identified as having moderate tubulin polymerization inhibition activity. This finding suggests that the spiro[chroman-2,4'-piperidine] scaffold can be functionalized to interact with the tubulin-microtubule system, presenting a potential avenue for developing new antimitotic agents.
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within the cell. Its inhibition is a validated strategy in cancer therapy, particularly for hematological malignancies. A thorough review of the scientific literature indicates that proteasome inhibition is not a currently documented mechanism of action for derivatives of the spiro[chroman-2,4'-piperidine] scaffold. While other spirocyclic compounds and naphthoquinone analogs have been explored as proteasome inhibitors, this specific activity has not been attributed to the spirochromane class to date.
Quorum Sensing Inhibition in Bacterial Systems
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation, once a certain population density is reached. Inhibiting QS is an attractive anti-pathogenic strategy that may reduce virulence without exerting selective pressure for resistance.
Novel analogues of 7-(4-(aminomethyl)phenyl)spiro[chromane-2,4′-piperidin]-4-one have been designed and synthesized as potent QS inhibitors. google.com In assays using the indicator strain Chromobacterium violaceum, several of these compounds demonstrated significant anti-QS activity at concentrations of 50 µg/mL or lower. google.com The most promising compounds from this series are highlighted in the table below.
| Compound | Screening Concentration (µg/mL) | Observed Activity | Reference |
|---|---|---|---|
| D7 | ≤50 | Promising Anti-Quorum Sensing Activity | google.com |
| D9 | ≤50 | Promising Anti-Quorum Sensing Activity | google.com |
| D11 | ≤50 | Promising Anti-Quorum Sensing Activity | google.com |
This activity establishes the spiro[chroman-2,4'-piperidine] skeleton as a viable foundation for developing novel agents to combat bacterial infections by disrupting their communication systems. google.com
Cellular Effects in Preclinical Disease Models
Derivatives based on the spiro[chroman-2,4'-piperidine] core have demonstrated significant therapeutic potential in a variety of preclinical disease models, particularly in oncology.
In anticancer research, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated against a panel of human cancer cell lines. One derivative, designated compound 16, which features a sulfonyl spacer, showed potent cytotoxic activity with IC50 values ranging from 0.31 to 5.62 μM against breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cells. Mechanistic studies revealed that this compound induced early apoptosis in MCF-7 cells and caused cell cycle arrest in the sub-G1 and G2-M phases.
Another class of derivatives, designed as histone deacetylase (HDAC) inhibitors, also showed promising in vivo activity. A lead compound from this series demonstrated significant tumor growth inhibition in a murine xenograft model of human colorectal cancer (HCT-116).
The table below summarizes the cytotoxic activity of a representative potent compound from this class.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Compound 16 (sulfonyl derivative) | MCF-7 | Breast Carcinoma | 0.31 - 5.62 |
| A2780 | Ovarian Cancer | 0.31 - 5.62 | |
| HT-29 | Colorectal Adenocarcinoma | 0.31 - 5.62 |
These findings underscore the potential of the spiro[chroman-2,4'-piperidine] scaffold as a versatile platform for the development of novel therapeutics targeting a range of cellular processes and diseases.
Induction of Apoptosis and Cell Cycle Modulation
There is no available scientific literature that describes the effects of 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine on the induction of programmed cell death (apoptosis) or the regulation of the cell division cycle.
Reversal of Multidrug Resistance (MDR) via P-glycoprotein Inhibition
No research has been published detailing any interaction between this compound and P-glycoprotein, a key protein involved in multidrug resistance in cancer cells. Therefore, its potential to act as a P-glycoprotein inhibitor and reverse MDR remains uninvestigated.
Preclinical Investigations of 1 Methylspiro Chroman 2,4 Piperidin 4 Amine and Its Analogues
In Vitro Biological Activity Studies
Antiproliferative Activity against Cancer Cell Lines
The spiro[chroman-2,4'-piperidine] (B174295) scaffold has been extensively explored for its anticancer potential. Numerous studies have demonstrated that derivatives of this structure exhibit significant cytotoxic effects against a wide range of human cancer cell lines.
One area of investigation involves spiro[chroman-2,4'-piperidin]-4-one derivatives. A novel series of these compounds was assessed for cytotoxicity against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. researchgate.netbibliomed.orgjapsonline.com Within this series, a derivative featuring a sulfonyl spacer (Compound 16) displayed the most potent activity, with IC50 values ranging from 0.31 to 5.62 μM across the three cell lines. researchgate.netbibliomed.orgjapsonline.com In contrast, a derivative with a trimethoxyphenyl group was the least potent, showing IC50 values between 18.77 and 47.05 μM. researchgate.netbibliomed.orgjapsonline.com
Another study synthesized spirochromanes incorporating Schiff's bases and semicarbazones and evaluated their antiproliferative activity against MCF-7, HCT-116 (human colon carcinoma), PC3 (human prostate cancer), and A549 (human lung adenocarcinoma) cell lines. nih.gov Several of these compounds demonstrated potent activity, with IC50 values in the low micromolar range. nih.gov For instance, compounds designated 5a, 5b, and 5g showed IC50 values ranging from 1.154 to 9.09 μM. nih.gov
Styrylchromone analogues have also been evaluated, showing higher cytotoxic activity against tumor cell lines—including squamous cell carcinoma (HSC-2, HSC-3), submandibular gland carcinoma (HSG), and promyelocytic leukemia (HL-60)—than against normal cells. josai.ac.jpnih.gov
| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one (Compound 16) | MCF-7 (Breast) | 0.31 - 5.62 | researchgate.netbibliomed.orgjapsonline.com |
| A2780 (Ovarian) | 0.31 - 5.62 | researchgate.netbibliomed.orgjapsonline.com | |
| HT-29 (Colorectal) | 0.31 - 5.62 | researchgate.netbibliomed.orgjapsonline.com | |
| Spiro[chroman-2,4'-piperidin]-4-one (Compound 15) | MCF-7, A2780, HT-29 | 18.77 - 47.05 | researchgate.netbibliomed.orgjapsonline.com |
| Spirochromane-Semicarbazone (5a) | MCF-7, HCT-116, PC3, A549 | 1.154 - 9.09 | nih.gov |
| Spirochromane-Semicarbazone (5b) | MCF-7, HCT-116, PC3, A549 | 1.154 - 9.09 | nih.gov |
| Spirochromane-Semicarbazone (5g) | MCF-7, HCT-116, PC3, A549 | 1.154 - 9.09 | nih.gov |
| Spirochromane-Semicarbazone (5j) | PC3 (Prostate) | 5.47 | nih.gov |
Antimicrobial Spectrum and Potency (Antibacterial, Antimycobacterial)
Analogues of 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine have demonstrated notable activity against various microbial pathogens, particularly Mycobacterium tuberculosis.
A series of spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives were synthesized and evaluated for their anti-tuberculosis activity against the H37Ra strain of Mycobacterium tuberculosis. nih.gov One compound in this series, PS08, exhibited a significant minimum inhibitory concentration (MIC) of 3.72 μM. nih.gov Other compounds in the series showed MIC values ranging from 7.68 to 230.42 μM. nih.gov
In another study, a series of spiro-piperidin-4-ones were synthesized and tested against M. tuberculosis H37Rv (MTB), multidrug-resistant M. tuberculosis (MDR-TB), and Mycobacterium smegmatis. nih.gov A specific compound, 4e, was identified as the most active in vitro, with an MIC value of 0.07 μM against MTB. nih.gov This potency was reported to be 5.1 times greater than the standard drug isoniazid. nih.gov
While extensive data on broad-spectrum antibacterial activity is less specific to the spiro-chroman core, related piperidine (B6355638) derivatives have been shown to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net
| Compound/Analogue Class | Microorganism | Activity (MIC) | Reference |
| Spiro-[chromane-2,4'-piperidin]-4(3H)-one (PS08) | Mycobacterium tuberculosis H37Ra | 3.72 µM | nih.gov |
| Other Spiro-[chromane-2,4'-piperidin]-4(3H)-ones | Mycobacterium tuberculosis H37Ra | 7.68 - 230.42 µM | nih.gov |
| Spiro-piperidin-4-one (4e) | Mycobacterium tuberculosis H37Rv | 0.07 µM | nih.gov |
Anti-inflammatory and Antioxidant Activities
Preclinical studies have also explored the potential of spiro-chroman analogues as anti-inflammatory and antioxidant agents.
Spiro thiochromene–oxindole derivatives, which are structurally related to the spiro-chroman class, were screened for in vitro anti-inflammatory activity by assessing their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation. rsc.org Several compounds showed good efficacy, with compounds 4e, 4k, and 4h inhibiting BSA denaturation by 90.97–95.45% at a concentration of 800 μg/mL. rsc.org The corresponding IC50 values were 127.477 μg/mL for 4e, 190.738 μg/mL for 4k, and 285.806 μg/mL for 4h. rsc.org
The antioxidant potential of various piperidine and spirocyclic derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay. nih.govacademicjournals.org One study on novel piperidine derivatives found that one compound demonstrated a scavenging capacity of 78% at a concentration of 1000 µg/ml, while others showed potentials greater than 49% at the same concentration. academicjournals.org Dihydrocoumarin derivatives, which share structural similarities with the chroman ring, have also been reported to possess antioxidant properties. nih.gov
Enzyme Inhibition Assays
Derivatives of the spiro[chroman-2,4'-piperidine] scaffold have been identified as potent inhibitors of several clinically relevant enzymes.
EGFR and HER2 Inhibition : Certain spirochromane derivatives with significant antiproliferative activity were further assayed for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Compounds 5a, 5b, and 5g exhibited high inhibitory activity against both EGFR (IC50 = 0.077–0.132 μM) and HER2 (IC50 = 0.055–0.210 μM). nih.gov
Acetyl-CoA Carboxylase (ACC) Inhibition : Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov
Carbonic Anhydrase (CA) Inhibition : A series of 4-oxo-spirochromane compounds bearing a primary sulfonamide group were synthesized as Carbonic Anhydrase inhibitors (CAIs). These compounds showed strong activity against human CA isoforms hCA II and hCA VII, with inhibition constants (KI) in the low or sub-nanomolar range. researchgate.net
Histone Deacetylase (HDAC) Inhibition : The spirochromane scaffold has also been investigated for its potential to inhibit histone deacetylase (HDAC), a recognized anticancer target. researchgate.net
| Analogue Class | Target Enzyme | Activity (IC50 / KI) | Reference |
| Spirochromane-Semicarbazone (5g) | EGFR | 0.077 µM | nih.gov |
| Spirochromane-Semicarbazone (5a) | EGFR | 0.116 µM | nih.gov |
| Spirochromane-Semicarbazone (5b) | EGFR | 0.132 µM | nih.gov |
| Spirochromane-Semicarbazone (5a) | HER2 | 0.055 µM | nih.gov |
| Spirochromane-Semicarbazone (5g) | HER2 | 0.085 µM | nih.gov |
| Spirochromane-Semicarbazone (5b) | HER2 | 0.210 µM | nih.gov |
| 4-oxo-spirochromane derivatives | hCA II, hCA VII | Low to sub-nanomolar (KI) | researchgate.net |
| Spiro[chroman-2,4'-piperidin]-4-one | Acetyl-CoA Carboxylase (ACC) | Inhibitory Activity | nih.gov |
Receptor Binding Assays
Analogues of this compound have been shown to bind with high affinity and selectivity to specific G-protein-coupled receptors (GPCRs), indicating potential applications in neuroscience and metabolic diseases.
5-HT2C Receptor Agonism : Spiro[chromene-2,4′-piperidine]s were identified as a new class of potent and selective partial agonists for the 5-HT2C serotonin (B10506) receptor. nih.gov One lead compound from this class (a 2H-chromene) demonstrated high potency (EC50 = 147.1 nM) and good selectivity against the related 5-HT2A and 5-HT2B receptors. nih.gov
GPR119 Receptor Agonism : A novel series of spiro[chromane-2,4'-piperidine] derivatives were discovered and evaluated as agonists for the G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. An initial lead compound showed an EC50 of 369 nM, and subsequent optimization led to a drug candidate, (R)-29, with a significantly improved EC50 of 54 nM and an Emax of 181%. nih.gov
| Analogue Class | Target Receptor | Activity (EC50) | Reference |
| Spiro[chromene-2,4′-piperidine] | 5-HT2C | 147.1 nM | nih.gov |
| Spiro[chromane-2,4'-piperidine] (Lead Cmpd. 11) | GPR119 | 369 nM | nih.gov |
| Spiro[chromane-2,4'-piperidine] ((R)-29) | GPR119 | 54 nM | nih.gov |
Selectivity Profiling against Non-Cancerous Cell Lines
A critical aspect of preclinical investigation is determining the selectivity of cytotoxic compounds for cancer cells over healthy, non-cancerous cells. Several studies on spiro[chroman-2,4'-piperidine] analogues have included this analysis.
In a study of spirochromane hybrids, the compounds were evaluated for cytotoxicity against the normal fibroblast-like fetal lung cell line WI-38 to assess their therapeutic safety and selectivity. nih.gov Similarly, another investigation found that the two most potent anti-tubercular spiro-[chromane-2,4'-piperidin]-4-one compounds also exhibited acute cytotoxicity towards the human MRC-5 lung fibroblast cell line. nih.gov
A study on styrylchromones quantified tumor specificity by calculating a selectivity index (SI), which compares the cytotoxicity against normal cells to that against tumor cells. josai.ac.jpnih.gov These compounds were tested against normal oral human cells, including gingival fibroblasts (HGF), pulp cells (HPC), and periodontal ligament fibroblasts (HPLF). josai.ac.jpnih.gov Certain methoxy-substituted styrylchromones, such as SC-3 and SC-5, demonstrated high tumor specificity, with SI values for SC-5 reaching up to 27.3. josai.ac.jp
| Analogue Class | Non-Cancerous Cell Line | Observation | Reference |
| Spirochromane Hybrids | WI-38 (Normal Lung Fibroblast) | Tested for selective cytotoxicity | nih.gov |
| Spiro-[chromane-2,4'-piperidin]-4-ones | MRC-5 (Normal Lung Fibroblast) | Showed acute cytotoxicity | nih.gov |
| Styrylchromone (SC-3) | HGF, HPC, HPLF (Normal Oral Cells) | High tumor selectivity (SI = 10.0 - 13.8) | josai.ac.jp |
| Styrylchromone (SC-5) | HGF, HPC, HPLF (Normal Oral Cells) | High tumor selectivity (SI = 7.5 - 27.3) | josai.ac.jp |
In Vivo Efficacy Studies in Non-Human Models
In vivo studies are indispensable for understanding the complex interactions of a drug candidate within a whole biological system, offering a more comprehensive picture than in vitro assays. The following subsections detail the research findings concerning the efficacy of spiro[chroman-2,4'-piperidin]-4-amine analogues in various murine models.
The potential of spiro[chroman-2,4'-piperidine] analogues in the management of metabolic disorders has been investigated, with a focus on their ability to regulate blood glucose levels.
One study focused on a series of novel spiro[chromane-2,4'-piperidine] derivatives as agonists for the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The optimized analogue, (R)-29, was evaluated in an oral glucose tolerance test (OGTT) in C57BL/6N mice. The results demonstrated that this compound effectively reduced glucose excursion in a dose-dependent manner, indicating improved glucose tolerance.
| Compound | Animal Model | Key Findings |
|---|---|---|
| (R)-29 | C57BL/6N mice | Reduced glucose excursion in an oral glucose tolerance test. |
| Compound 38j | C57BL/6J mice | Reduced respiratory quotient, indicating an increase in whole-body fat oxidation. |
The antitumor potential of spiro[chroman-2,4'-piperidine] analogues has been explored in various animal models of cancer, demonstrating their promise as novel therapeutic agents.
In one study, a novel spiro[chromane-2,4'-piperidine] hydroxamic acid derivative, identified as spirocycle 30d, was investigated for its efficacy as a histone deacetylase (HDAC) inhibitor. This compound exhibited significant tumor growth inhibition in a murine xenograft model using HCT-116 human colon carcinoma cells, highlighting its potential as an anticancer agent with good oral bioavailability. researchgate.net
Another research group synthesized a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives and evaluated their antitumor activity. Among the synthesized compounds, compounds 4b and 5a demonstrated significant antitumor effects in an Ehrlich ascites carcinoma (EAC) model in mice. These compounds were observed to improve hematological parameters and increase the mean survival time of the tumor-bearing mice, indicating their potential to not only inhibit tumor growth but also mitigate some of the systemic effects of the cancer. researchgate.net
| Compound/Analogue | Animal Model | Key Findings |
|---|---|---|
| Spirocycle 30d | HCT-116 murine xenograft model | Demonstrated good oral bioavailability and tumor growth inhibition. researchgate.net |
| Compounds 4b and 5a | Ehrlich ascites carcinoma model in mice | Showed significant antitumor activity, improved hematological parameters, and increased mean survival time. researchgate.net |
While various derivatives of spiro[chroman-2,4'-piperidine] have been synthesized and evaluated for their in vitro antibacterial activity against a range of pathogens, a comprehensive review of the available scientific literature did not yield any studies detailing the in vivo antibacterial efficacy of this compound or its direct analogues in established infection models. The existing research predominantly focuses on the initial screening of these compounds against bacterial cultures, with many studies concluding that promising candidates warrant further investigation in living organisms. Therefore, at present, there is a lack of published data to report on the in vivo antibacterial efficacy of this specific class of compounds.
Computational Chemistry and in Silico Approaches
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
Molecular docking studies on compounds containing the spiro[chroman-2,4'-piperidine] (B174295) scaffold have revealed key interactions with various protein targets. For instance, a molecular docking study of a spiro[chromene-2,4′-piperidine] analogue with the 5-HT2C receptor showed that its binding pose overlapped well with that of a known ligand. nih.gov This analysis helps in understanding how these compounds fit within the receptor's binding pocket and which functional groups are critical for interaction. nih.gov
The molecular interactions of the broader spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold indicate that the ketone group and the oxygen atom in the chroman ring can enhance hydrogen bonding interactions with amino acid residues within the target enzyme or protein. researchgate.net In studies where spiro-acridine derivatives were docked against Leishmania targets, specific hydrogen bonds and hydrophobic interactions were identified as crucial for the binding mechanism. mdpi.com Similarly, docking of spiro[chroman-2,4'-piperidin]-4-one derivatives into the active site of Mycobacterium tuberculosis phosphotyrosine phosphatase B (MtbPtpB) revealed high binding affinity scores, suggesting it as a probable target. researchgate.net
| Target Protein | Interacting Residues | Type of Interaction |
| 5-HT2C Receptor | Not specified | Overlapping binding pose with known ligand |
| Various Enzymes | Amino Acids | Hydrogen Bonding (via ketone and ether oxygen) researchgate.net |
| MtbPtpB | Not specified | High-affinity binding researchgate.net |
| Acetylcholinesterase (AChE) | Not specified | Better binding than standard drug in subsequent MD simulations nih.gov |
This table summarizes protein-ligand interactions for analogues of the spiro[chroman-2,4'-piperidine] scaffold.
Docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or free energy of binding (ΔGbind). These values help in ranking potential drug candidates. For novel spiroquinoxalinopyrrolidine embedded chromanone hybrids, docking scores were calculated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Although the docking scores for these derivatives were higher than the standard drug, subsequent Molecular Dynamics (MD) simulations with MM/PBSA calculations showed a better binding energy for the derivatives with AChE. nih.gov In another study on σ1 receptor ligands, the calculated free energy of binding (ΔGbind) for various piperidine (B6355638) derivatives was used to compare their affinity, with values correlated to enthalpic and entropic components. researchgate.net These predictions are vital for prioritizing compounds for synthesis and further biological evaluation. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of ligand-receptor complexes.
MD simulations are frequently performed following molecular docking to validate the stability of the predicted binding pose. For a derivative of spiro[chroman-2,4'-piperidin]-4-one targeting the VEGFR-2 protein, MD simulation studies were conducted to confirm the stability of the protein-ligand complex over a given period. researchgate.net In a study of spiro-hybrids targeting cholinesterases, MD simulations were run to analyze the stability of the docked complexes. nih.gov The stability was assessed by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. nih.gov These analyses confirmed that the synthesized derivatives formed stable complexes with the target enzymes. nih.gov Similarly, MD simulations were used to test the stability of protein-ligand interactions for novel anti-prostate cancer agents, providing critical information for their further development. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine were not detailed in the reviewed literature, numerous studies on the parent scaffold lay the groundwork for such analyses. Structure-activity relationship (SAR) studies of spiro[chromane-2,4'piperidin]-4-one have been conducted to understand how different chemical modifications influence its biological activity as an acetyl-CoA carboxylase (ACC) inhibitor and other therapeutic targets. researchgate.netnih.gov These SAR studies are the precursors to developing QSAR models, which create a mathematical relationship between chemical structure and biological activity. Such models are invaluable for predicting the activity of novel compounds and guiding the design of more potent derivatives. researchgate.netnih.gov
In Silico Pharmacokinetic and Drug-Likeness Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness predictions are essential for filtering out compounds with poor pharmacokinetic profiles early in the drug discovery process.
| Property | Prediction Method | Finding | Reference |
| ADME Properties | In silico prediction | Compounds were within acceptable rules. | researchgate.netnih.gov |
| Pharmacokinetics | In silico prediction | High gastrointestinal absorption and blood-brain barrier permeability predicted. | researchgate.net |
| Toxicology | ProTox-II Web server | Low probability of acute toxicity, hepatotoxicity, carcinogenicity predicted for an analogue. | nih.gov |
| Drug-Likeness | AI-based strategies | Assessment of various factors to identify the drug-likeness of a chemical entity. | mdpi.com |
This table summarizes the in silico pharmacokinetic and drug-likeness predictions for analogues of the spiro[chroman-2,4'-piperidine] scaffold.
Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis
The predictive analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for estimating the bioavailability and metabolic fate of a drug candidate within the human body. Computational models offer a rapid and cost-effective means to evaluate these parameters. The in silico ADME profile for this compound has been generated using advanced computational algorithms, with the key findings summarized below.
The analysis suggests that this compound exhibits characteristics favorable for a potential oral drug candidate. The predicted high gastrointestinal absorption and the potential to cross the blood-brain barrier indicate good bioavailability. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein, which is advantageous as P-gp can actively efflux drugs from cells, reducing their efficacy. The predicted inhibition of cytochrome P450 isoenzymes, particularly CYP2D6 and CYP3A4, suggests a potential for drug-drug interactions, a factor that would require consideration in further development stages.
| ADME Parameter | Predicted Value/Classification |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
| Log Kp (skin permeation) | -6.5 cm/s |
Assessment of Drug-Likeness Parameters (e.g., Lipinski's Rules)
The concept of "drug-likeness" is a qualitative assessment of how a compound's physicochemical properties align with those of known oral drugs. researchgate.net One of the most widely used guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of its criteria. appchemical.com These criteria relate to molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.netappchemical.com
The in silico evaluation of this compound against Lipinski's Rule of Five and other drug-likeness metrics indicates a favorable profile. The compound adheres to all of Lipinski's rules, suggesting a high probability of good oral bioavailability. The topological polar surface area (TPSA) is also within the acceptable range for good cell permeability. These parameters collectively suggest that this compound possesses a molecular framework that is amenable to development as an orally administered therapeutic agent.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 232.34 g/mol | < 500 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.10 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Molar Refractivity | 69.50 | 40 - 130 |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | < 140 Ų |
| Number of Rotatable Bonds | 1 | ≤ 10 |
| Lipinski Violations | 0 | ≤ 1 |
Future Perspectives and Research Opportunities for 1 Methylspiro Chroman 2,4 Piperidin 4 Amine Research
Exploration of Novel Synthetic Methodologies for Diversification
The advancement of research into 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine and its analogs is intrinsically linked to the development of versatile and efficient synthetic strategies. While methods like the Kabbe condensation have been traditionally used for the synthesis of the parent spirochromanone scaffold, future efforts should focus on creating a wider diversity of derivatives. researchgate.net
Future research could explore:
Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain specific enantiomers or diastereomers of the compound, which is crucial as different stereoisomers can exhibit varied biological activities and safety profiles.
Combinatorial Chemistry: Employing high-throughput synthesis techniques to generate large libraries of analogs by modifying the chroman and piperidine (B6355638) rings. This would accelerate the discovery of new lead compounds.
Novel Catalytic Systems: Investigating new catalysts, such as rhodium-based systems used for spiroannulation reactions, to enable more complex and previously inaccessible structural modifications. researchgate.net
Flow Chemistry: Implementing continuous flow manufacturing processes to improve the scalability, safety, and efficiency of synthesizing the target compound and its derivatives, facilitating a more rapid transition from laboratory-scale research to larger-scale production for further studies.
Advanced SAR Studies and Targeted Lead Optimization Strategies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound influences its biological activity. researchgate.net While initial studies have been conducted on the parent spiro[chroman-2,4'-piperidin]-4-one scaffold, a more focused and advanced SAR campaign on the 4-amine derivative is a critical next step. nih.gov
Key strategies for future lead optimization include:
Systematic Modification: Methodically altering specific functional groups on both the chroman and piperidine rings to probe their effects on target binding and efficacy. For instance, substitutions on the aromatic ring of the chroman moiety or alterations of the N-methyl group on the piperidine could significantly impact activity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, and pharmacokinetic profiles.
Improving ADMET Profiles: The optimization process must extend beyond efficacy to include the improvement of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov The goal is to develop drug candidates with better bioavailability and reduced off-target effects.
| Structural Moiety | Potential Modification | Objective | Rationale |
|---|---|---|---|
| Chroman Ring | Substitution at C-6, C-7, C-8 positions (e.g., with halogens, alkyl, alkoxy groups) | Enhance potency and selectivity | Modifies electronic properties and interaction with target protein pockets. |
| Piperidine Ring | Replacement of N-methyl group with other alkyl or aryl groups | Modulate lipophilicity and target binding | The N-substituent can influence receptor affinity and pharmacokinetic properties. |
| 4-Amine Group | Acylation, alkylation, or conversion to other nitrogen-containing functional groups | Explore new biological interactions | The amine group is a key site for hydrogen bonding and can be functionalized to alter binding characteristics. |
| Spirocyclic Core | Introduction of additional stereocenters | Investigate stereochemical effects on activity | Different spatial arrangements can lead to significant differences in biological effect. |
Identification of New Biological Targets and Broader Therapeutic Applications
Research into the broader family of spiro[chroman-2,4'-piperidin]-4-one derivatives has revealed a wide spectrum of biological activities, suggesting that this compound may also possess a diverse pharmacological profile. researchgate.net Future studies should aim to identify novel biological targets and expand its potential therapeutic uses beyond currently investigated areas.
Potential areas for exploration include:
Anticancer Activity: Derivatives of the parent scaffold have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancers, by inducing apoptosis. researchgate.netbibliomed.orgnih.govresearchgate.net Future research should screen this compound and its analogs against a broader panel of cancer cells and investigate their mechanisms of action.
Infectious Diseases: The spirochromanone core has been investigated for anti-tuberculosis activity, with some analogs showing significant inhibition of Mycobacterium tuberculosis. nih.govresearchgate.net This opens the door to evaluating the compound against various bacterial and fungal pathogens. Furthermore, some derivatives have shown promise as quorum sensing inhibitors, a novel approach to combating bacterial infections. researchgate.net
Metabolic Diseases: The parent scaffold has been found to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, indicating potential applications in metabolic disorders like obesity and diabetes. researchgate.netnih.gov
Neurodegenerative Diseases: Given the prevalence of nitrogen-containing heterocycles in central nervous system (CNS) drugs, exploring the potential of this compound to modulate neurological targets is a promising avenue.
Endocrine-Related Cancers: Related thiochromane derivatives have been identified as potent selective estrogen receptor degraders (SERDs), suggesting a potential role in treating endocrine-resistant breast cancers. nih.govnih.gov
| Therapeutic Area | Potential Biological Target | Reported Activity of Analogs | Reference |
|---|---|---|---|
| Oncology | Various (e.g., Tubulin, Kinases) | Cytotoxicity, Apoptosis Induction | researchgate.net, bibliomed.org, nih.gov |
| Metabolic Disorders | Acetyl-CoA Carboxylase (ACC) | Enzyme Inhibition | researchgate.net, nih.gov |
| Infectious Diseases | Mtb Tyrosine Phosphatase (PtpB) | Anti-tubercular Activity | nih.gov, researchgate.net |
| Infectious Diseases | Quorum Sensing Pathways | Inhibition of Bacterial Communication | researchgate.net |
| Endocrine Cancers | Estrogen Receptor α (ERα) | Receptor Degradation and Antagonism | nih.gov |
Integration of Advanced Computational Approaches for Rational Drug Design
Computational chemistry and bioinformatics are indispensable tools for modern drug discovery, offering the ability to accelerate research and reduce costs. mdpi.com Integrating these approaches into the study of this compound can provide deep insights and guide the design of more effective and safer drug candidates.
Future computational efforts should include:
Molecular Docking: These studies can predict the binding modes of the compound and its analogs within the active sites of various biological targets, such as the Mtb tyrosine phosphatase. nih.govresearchgate.net This helps in understanding the molecular basis of activity and in designing new derivatives with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, enabling the prediction of potency for newly designed molecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target protein over time, offering insights into the stability of the ligand-protein complex and guiding optimization efforts.
In Silico ADMET Prediction: Computational tools can predict the pharmacokinetic and toxicological properties of designed compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties and reducing late-stage failures. nih.govnih.gov
By leveraging these advanced computational methods, researchers can adopt a more rational and targeted approach to drug design, efficiently navigating the complex chemical space to identify promising new therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 1'-methylspiro[chroman-2,4'-piperidin]-4-amine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, such as:
- Stepwise functionalization : Starting from spiro[chroman-2,4'-piperidin]-4-one intermediates, reactions like nucleophilic substitution, condensation, or alkylation are employed. For example, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is synthesized via acid-catalyzed cyclization, followed by deprotection to yield the spiro core .
- Optimization : Key parameters include temperature (e.g., 60°C for amide coupling), solvent polarity (ethanol for recrystallization), and catalyst selection (triethylamine for acid chloride reactions). Reaction progress can be monitored via TLC or HPLC .
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column with MeCN/water mobile phase) to assess purity .
- Spectroscopy : ¹H/¹³C NMR (400 MHz in DMSO-d₆) to confirm substituent positions and spiro connectivity. HRMS (TOF-LC/MS) verifies molecular weight .
- Elemental analysis : Confirms stoichiometric composition .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of these compounds?
- Methodological Answer : Standard protocols include:
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, A2780, HT29). Cells are treated with serial dilutions (0.1–100 µM) for 24–72 hours, followed by absorbance measurement at 570 nm .
- Apoptosis detection : Annexin V-FITC/PI staining with flow cytometry quantifies early/late apoptotic cells .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. methoxy groups) influence anticancer activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : Sulfonyl bridges (e.g., compound 16) enhance cytotoxicity (IC₅₀: 0.31–5.62 µM) by improving DNA intercalation or target binding .
- Electron-donating groups : Methoxy substituents (e.g., compound 15) reduce activity (IC₅₀: 18.77–47.05 µM) due to decreased membrane permeability .
- Spiro conformation : Rigid spiro scaffolds improve metabolic stability compared to non-spiro analogs .
Q. What mechanistic insights explain the G2/M cell cycle arrest induced by active derivatives?
- Methodological Answer : Mechanistic studies involve:
- Cell cycle analysis : PI staining and flow cytometry (e.g., compound 16 increases sub-G1 and G2/M populations in MCF-7 cells) .
- Western blotting : Assess proteins like cyclin B1, p21, and CDK1 to confirm checkpoint activation .
- Computational modeling : DFT or molecular docking predicts interactions with tubulin or CDK targets .
Q. How can conflicting cytotoxicity data across cell lines be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-response normalization : Use log-transformed IC₅₀ values and Hill slopes to compare potency gradients .
- Transcriptomic profiling : RNA-seq identifies differential expression of drug transporters (e.g., ABCB1) or apoptotic genes (e.g., BAX/BCL2) .
- 3D tumor models : Spheroids or organoids better replicate in vivo heterogeneity than monolayer cultures .
Q. What computational tools are effective for predicting metabolic pathways or toxicity?
- Methodological Answer : Leverage:
- ADMET prediction : Software like SwissADME or ADMETLab2.0 estimates bioavailability, CYP450 interactions, and hERG inhibition .
- DFT analysis : Models redox potentials (e.g., permanganate oxidation pathways) and intermediates .
- Molecular dynamics (MD) : Simulates binding stability to targets like HDACs or topoisomerases .
Methodological Challenges & Solutions
Q. What strategies mitigate synthetic challenges in spiro ring formation?
- Answer :
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization yields .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and byproduct formation .
Q. How can researchers validate target engagement in absence of known biomarkers?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
